Trisodium citrate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Buffering Agent

Trisodium citrate dihydrate possesses excellent buffering properties due to its ability to maintain a stable pH within a specific range. This attribute makes it invaluable in various research settings:

- Cell culture: Maintaining a consistent pH is crucial for optimal cell growth and function in vitro. TSC effectively buffers culture media, ensuring a suitable environment for various cell types .

- Biochemical assays: Many biochemical reactions are highly sensitive to pH fluctuations. TSC acts as a buffer in these assays, minimizing pH variations and ensuring accurate results .

- Enzyme research: Studying enzyme activity often requires maintaining a specific pH. TSC plays a crucial role in creating buffered solutions for enzyme assays, facilitating the study of their kinetic properties and optimal reaction conditions .

Metal Chelator

Trisodium citrate dihydrate can bind to metal ions, forming complexes and effectively removing them from the solution. This chelating property proves beneficial in several research areas:

- Environmental studies: TSC is used in environmental research to chelate heavy metals like lead and copper from contaminated samples. This allows for their separation and subsequent analysis to assess their presence and potential environmental impact .

- Drug development: Metal ions can interfere with drug development by binding to active pharmaceutical ingredients (APIs) and affecting their efficacy or stability. TSC can be employed to chelate such metal ions during drug development and purification processes .

- Biological research: Metal ions play crucial roles in various biological processes. TSC can be used to chelate specific metal ions in controlled settings, allowing researchers to study their function and impact on cellular activities .

Other Research Applications

Beyond buffering and chelating, trisodium citrate dihydrate finds applications in other scientific research domains:

- Blood storage: TSC acts as an anticoagulant in blood collection tubes, preventing blood clotting during storage and facilitating transfusion practices .

- Food science: TSC can be used as an acidity regulator and flavor enhancer in food research and development .

- Nanotechnology: TSC has been explored for its potential role in the synthesis and stabilization of nanoparticles, offering possibilities for various advanced material applications .

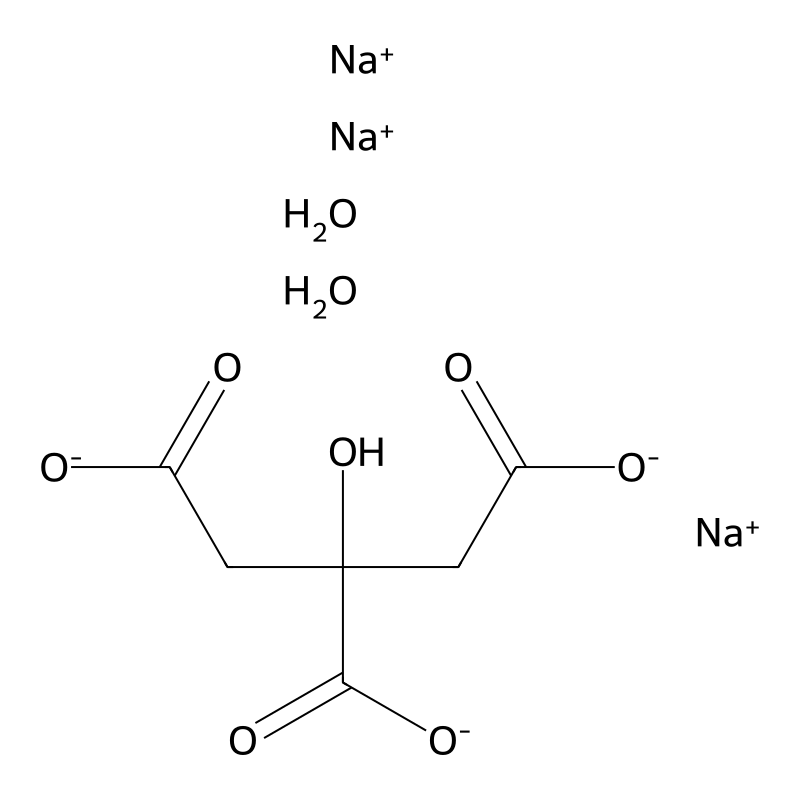

Trisodium citrate dihydrate, with the chemical formula , is a tribasic salt derived from citric acid. It appears as a white crystalline powder that is soluble in water and has a mildly saline and tart flavor similar to that of citric acid. This compound is commonly used as a buffering agent, emulsifier, and sequestering agent in various applications, including food and pharmaceuticals. It is recognized by several identifiers, including CAS number 6132-04-3 and PubChem CID 71474 .

TSCD's primary function in scientific research is as a buffering agent. Buffers help maintain a constant pH in a solution, which is critical for many biological reactions. TSCD works by absorbing or releasing hydrogen ions depending on the surrounding pH, minimizing drastic pH changes []. This stability is essential for studying enzymes, proteins, and other biological molecules that are sensitive to pH fluctuations.

- Buffering Reactions: As a conjugate base of citric acid, trisodium citrate can stabilize pH levels in solutions by neutralizing acids or bases.

- Chelation: The citrate ion can chelate metal ions, such as calcium, which is significant in medical applications like blood preservation.

- Decomposition: Upon heating, trisodium citrate dihydrate decomposes, releasing water and forming sodium carbonate and other products at elevated temperatures .

Trisodium citrate dihydrate exhibits several important biological activities:

- Anticoagulant Properties: It is widely used in blood transfusions to prevent clotting by chelating calcium ions, thereby disrupting the coagulation cascade .

- Alkalizing Agent: In the urinary tract, it helps to alkalize urine, which can relieve discomfort associated with urinary tract infections.

- Performance Enhancement: Some studies suggest that it may improve exercise performance by reducing fatigue during high-intensity activities .

Trisodium citrate dihydrate can be synthesized through several methods:

- Neutralization of Citric Acid: Mixing citric acid with sodium hydroxide or sodium bicarbonate leads to the formation of trisodium citrate.

- Evaporation Method: Dissolving citric acid in water followed by the addition of sodium carbonate or sodium bicarbonate and evaporating the solution yields trisodium citrate crystals.

- Direct Reaction: Citric acid can react directly with sodium carbonate under controlled conditions to produce trisodium citrate dihydrate .

Trisodium citrate dihydrate has diverse applications across various industries:

- Food Industry: Used as a preservative, flavoring agent, and emulsifier in products like cheese, beverages, and processed foods .

- Pharmaceuticals: Acts as a buffering agent in medications and intravenous solutions; also used in anticoagulant formulations for blood collection .

- Cleaning Products: Employed as a chelating agent in detergents and cleaning solutions to enhance efficacy against hard water .

- Cosmetics: Utilized in personal care products for its stabilizing properties.

Research has shown that trisodium citrate interacts with various biological systems:

- Calcium Binding: Its ability to chelate calcium is crucial for its role as an anticoagulant. Studies have demonstrated its effectiveness in maintaining blood fluidity during transfusions .

- pH Regulation: In pharmaceutical formulations, it helps maintain optimal pH levels for drug stability and efficacy .

- Exercise Physiology: Investigations into its effects on athletic performance indicate potential benefits in endurance activities through reduced lactic acid accumulation .

Trisodium citrate dihydrate shares similarities with other citrate salts but possesses unique characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Disodium citrate | Used primarily as a food additive; less alkaline than trisodium citrate. | |

| Monosodium citrate | More acidic; often used in beverages for flavor enhancement. | |

| Calcium citrate | Used as a calcium supplement; different applications due to calcium content. |

Trisodium citrate dihydrate stands out due to its buffering capacity and application as an anticoagulant, making it particularly valuable in medical settings compared to its mono- and disodium counterparts .

Physical Description

White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS]

WHITE SOLID IN VARIOUS FORMS.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

UNII

Related CAS

6858-44-2

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing